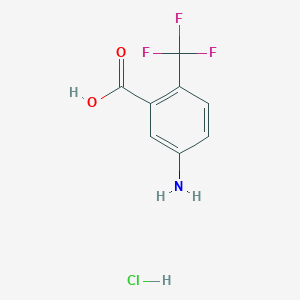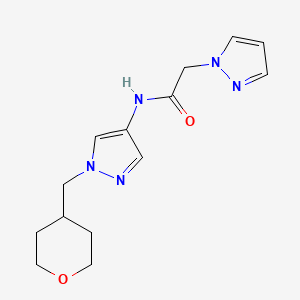![molecular formula C23H25N3O2 B2503289 N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-01-2](/img/structure/B2503289.png)
N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms opposite each other. Pyrazine derivatives are known for their diverse biological activities and have been the subject of various spectroscopic and computational studies to understand their properties and potential applications in medicinal chemistry.
Synthesis Analysis
While the specific synthesis of "N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not detailed in the provided papers, similar pyrazine derivatives have been synthesized through various methods. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of pyrazine derivatives often involves the condensation of amine groups with carboxylic acids or their derivatives.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and mass spectroscopy. These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and charge distribution within the molecule . For example, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed a redshift of the NH stretching mode, indicating a weakening of the NH bond . Such analyses are crucial for understanding the reactivity and stability of the molecule.
Chemical Reactions Analysis
The reactivity of pyrazine derivatives can be predicted by mapping the molecular electrostatic potential, which identifies sites prone to electrophilic and nucleophilic attacks . Calculations of Fukui functions also provide information on possible reactive centers . For instance, the compound 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide showed moderate in vitro antiviral activity, suggesting that these derivatives can interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives, such as their thermal stability, solubility, and nonlinear optical properties, have been characterized using various techniques. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The nonlinear optical properties are often associated with the extended π-electron delocalization over the pyrazine ring and carboxamide moiety, which is responsible for the nonlinearity of the molecule .
科学的研究の応用
Synthesis and Characterization
- Research into pyrazole and pyrazolopyrimidine derivatives, including N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, has focused on their synthesis and structural characterization. These compounds are synthesized using various chemical reactions and characterized using techniques like IR, MS, NMR, and elemental analysis. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized similar pyrazole derivatives for potential medicinal applications (Hassan, Hafez, & Osman, 2014).
Potential in Cancer Therapy
- Some derivatives of pyrazolo[1,2-a]pyrazine have shown promise in cancer therapy due to their cytotoxic effects. For example, Bu et al. (2002) explored pyrazolo[3,4,5-kl]acridine derivatives, which exhibit significant cytotoxicity in various cell lines, indicating their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).
Antimicrobial Properties
- Research has also demonstrated the antimicrobial properties of pyrazole derivatives. For example, Othman and Hussein (2020) studied pyrazole carboxamide and related derivatives for their antibacterial activities against different bacterial strains, suggesting their utility in antimicrobial treatments (Othman & Hussein, 2020).
Corrosion Inhibition
- Pyran derivatives, a category related to pyrazolo[1,2-a]pyrazine compounds, have been studied for their use in corrosion inhibition. Saranya et al. (2020) researched the effectiveness of these compounds in protecting metals from acid corrosion, providing insights into their industrial applications (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Analgesic and Anti-inflammatory Activities
- Additionally, derivatives of pyrazolo[1,2-a]pyrazine have been explored for their analgesic and anti-inflammatory activities. More et al. (2022) synthesized pyrazolo[3,4-c]pyrazole derivatives, demonstrating their potential in treating pain and inflammation (More, Chumbhale, Rangari, Mishra, Jagnar, & Kadam, 2022).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-12-10-19(11-13-20)24-23(27)26-16-15-25-14-4-5-21(25)22(26)18-8-6-17(2)7-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFURBWJURIMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)


![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)

![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2503223.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2503227.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)